Cas no 1157693-95-2 (2-(2,3-dimethoxyphenyl)cyclopropan-1-amine)

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a dimethoxyphenyl substituent, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained cyclopropane ring, enhancing structural rigidity and potential bioactivity. The presence of methoxy groups at the 2- and 3-positions of the phenyl ring may influence binding affinity and metabolic stability, making it a valuable intermediate for pharmaceutical research. Its well-defined structure allows for precise modifications, facilitating the development of novel analogs. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research applications.
2-(2,3-dimethoxyphenyl)cyclopropan-1-amine structure
1157693-95-2 structure
Product Name:2-(2,3-dimethoxyphenyl)cyclopropan-1-amine
CAS No:1157693-95-2
MF:C11H15NO2
MW:193.242303133011
CID:5857735
PubChem ID:43810354
Update Time:2025-10-31

2-(2,3-dimethoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-Dimethoxy-phenyl)-cyclopropylamine
    • Cyclopropanamine, 2-(2,3-dimethoxyphenyl)-
    • 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine
    • CS-0303121
    • 1157693-95-2
    • EN300-1835454
    • Inchi: 1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3
    • InChI Key: HCIWYQQTEVSMAX-UHFFFAOYSA-N
    • SMILES: C1(N)CC1C1=CC=CC(OC)=C1OC

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 44.5Ų

2-(2,3-dimethoxyphenyl)cyclopropan-1-amine Pricemore >>

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Additional information on 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine

Introduction to 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine (CAS No. 1157693-95-2)

2-(2,3-dimethoxyphenyl)cyclopropan-1-amine, with the CAS number 1157693-95-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclopropane ring and substituted phenyl group, which confer it with distinct chemical and biological properties. The molecule's structure and reactivity make it a valuable candidate for various applications, including drug discovery and the development of novel therapeutic agents.

The chemical structure of 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine consists of a cyclopropane ring attached to a 2,3-dimethoxyphenyl group. The cyclopropane ring, a three-carbon cyclic structure, is known for its high reactivity due to the significant angle strain and torsional strain present in the molecule. The dimethoxy substitution on the phenyl ring further enhances the compound's stability and reactivity, making it an interesting target for synthetic chemists and medicinal chemists alike.

In recent years, there has been a growing interest in the biological activities of compounds containing cyclopropane rings. Studies have shown that such compounds can exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The presence of the dimethoxyphenyl group in 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine further modulates its biological activity, making it a promising lead compound for drug development.

One of the key areas of research involving 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine is its potential as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons and neuronal function. Compounds that can protect neurons from damage or promote their survival are highly sought after in the pharmaceutical industry. Recent studies have demonstrated that 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine exhibits neuroprotective effects in vitro and in vivo models, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

In addition to its neuroprotective properties, 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine has also shown promise in the treatment of pain. Chronic pain is a significant healthcare issue affecting millions of people worldwide. Traditional pain management strategies often come with side effects or limited efficacy. Research has indicated that compounds with cyclopropane rings can modulate pain pathways by interacting with specific receptors or enzymes involved in pain signaling. Preliminary studies on 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine have shown that it can effectively reduce pain responses in animal models, opening up new avenues for the development of more effective and safer analgesics.

The synthesis of 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine has been extensively studied in the literature. Various synthetic routes have been developed to produce this compound efficiently and in high yield. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate cyclopropylamine derivative under controlled conditions. The choice of reaction conditions and reagents can significantly impact the yield and purity of the final product. Optimizing these parameters is crucial for large-scale production and pharmaceutical applications.

The pharmacokinetic properties of 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine have also been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs before they can be approved for use in patients. While clinical trials involving 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine are still in their early stages, preliminary results are promising. Phase I trials have demonstrated that the compound is well-tolerated at various dose levels with no significant adverse effects observed. Further clinical trials are underway to assess its efficacy in treating specific conditions such as chronic pain and neurodegenerative diseases.

In conclusion, 2-(2,3-dimethoxyphenyl)cyclopropan-1-amine (CAS No. 1157693-95-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in healthcare.

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